Cas no 381683-03-0 (2-(naphthalen-1-yloxy)methyl-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole)

2-(Naphthalen-1-yloxy)methyl-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole is a benzodiazole derivative featuring a naphthalene ether and an allyl substituent. This compound exhibits potential utility in organic synthesis and materials science due to its fused aromatic system and reactive functional groups. The naphthalene moiety enhances photophysical properties, making it suitable for applications in fluorescent dyes or optoelectronic materials. The allyl group provides a handle for further functionalization via thiol-ene or radical reactions. Its rigid structure may also contribute to stability in polymer matrices or as a ligand in coordination chemistry. The compound's precise properties depend on its molecular conformation and electronic interactions, warranting further investigation for specialized applications.
2-(naphthalen-1-yloxy)methyl-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole structure
381683-03-0 structure
Product name:2-(naphthalen-1-yloxy)methyl-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole
CAS No:381683-03-0
MF:C21H18N2O
MW:314.380424976349
CID:5916771
PubChem ID:2878005

2-(naphthalen-1-yloxy)methyl-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 1-allyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole
    • 1H-Benzimidazole, 2-[(1-naphthalenyloxy)methyl]-1-(2-propen-1-yl)-
    • Oprea1_408841
    • 2-(naphthalen-1-yloxymethyl)-1-prop-2-enylbenzimidazole
    • 2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole
    • F0468-0108
    • 381683-03-0
    • AKOS001147205
    • Z57072637
    • 2-(naphthalen-1-yloxy)methyl-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole
    • Inchi: 1S/C21H18N2O/c1-2-14-23-19-12-6-5-11-18(19)22-21(23)15-24-20-13-7-9-16-8-3-4-10-17(16)20/h2-13H,1,14-15H2
    • InChI Key: PFAQNEISHFYLQB-UHFFFAOYSA-N
    • SMILES: C1(COC2=C3C(C=CC=C3)=CC=C2)N(CC=C)C2=CC=CC=C2N=1

Computed Properties

  • Exact Mass: 314.141913202g/mol
  • Monoisotopic Mass: 314.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27Ų
  • XLogP3: 4.9

Experimental Properties

  • Density: 1.13±0.1 g/cm3(Predicted)
  • Boiling Point: 533.1±43.0 °C(Predicted)
  • pka: 4.65±0.10(Predicted)

2-(naphthalen-1-yloxy)methyl-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0468-0108-5μmol
2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole
381683-03-0 90%+
5μl
$63.0 2023-07-06
Life Chemicals
F0468-0108-4mg
2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole
381683-03-0 90%+
4mg
$66.0 2023-07-06
Life Chemicals
F0468-0108-5mg
2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole
381683-03-0 90%+
5mg
$69.0 2023-07-06
Life Chemicals
F0468-0108-20mg
2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole
381683-03-0 90%+
20mg
$99.0 2023-07-06
Life Chemicals
F0468-0108-25mg
2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole
381683-03-0 90%+
25mg
$109.0 2023-07-06
Life Chemicals
F0468-0108-20μmol
2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole
381683-03-0 90%+
20μl
$79.0 2023-07-06
Life Chemicals
F0468-0108-3mg
2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole
381683-03-0 90%+
3mg
$63.0 2023-07-06
Life Chemicals
F0468-0108-1mg
2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole
381683-03-0 90%+
1mg
$54.0 2023-07-06
Life Chemicals
F0468-0108-2μmol
2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole
381683-03-0 90%+
2μl
$57.0 2023-07-06
Life Chemicals
F0468-0108-10μmol
2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole
381683-03-0 90%+
10μl
$69.0 2023-07-06

2-(naphthalen-1-yloxy)methyl-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole Related Literature

Additional information on 2-(naphthalen-1-yloxy)methyl-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole

2-(Naphthalen-1-yloxy)methyl-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole: A Comprehensive Overview

The compound 2-(naphthalen-1-yloxy)methyl-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole, identified by the CAS registry number 381683-03-0, is a complex organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of benzodiazoles, which are known for their unique electronic properties and structural versatility. The presence of a naphthoxy group and a propenyl substituent further enhances its functional diversity, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of benzodiazoles in the development of advanced materials, particularly in the realm of optoelectronics. The integration of the naphthoxy group into the benzodiazole framework introduces extended conjugation, which is crucial for achieving desirable electronic properties such as high electron mobility and strong fluorescence emission. These characteristics make 2-(naphthalen-1-yloxy)methyl-substituted benzodiazoles promising candidates for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

In addition to its electronic properties, the compound CAS No. 381683-03 has shown potential in medicinal chemistry. The benzodiazole core is known for its ability to interact with various biological targets, including enzymes and receptors. The substitution pattern of this compound, particularly the presence of a propenyl group, may enhance its bioavailability and pharmacokinetic properties, making it a valuable lead compound in drug discovery efforts.

The synthesis of 2-(naphthalen-1-yloxy)methyl-substituted benzodiazoles involves a multi-step process that typically includes nucleophilic aromatic substitution or coupling reactions. Researchers have explored various methodologies to optimize the synthesis pathway, ensuring high yields and purity. These advancements have not only improved the scalability of the synthesis but also opened avenues for further functionalization of the molecule.

From an environmental perspective, understanding the degradation pathways and ecological impact of compounds like CAS No. 381683-based materials is crucial. Recent studies have focused on assessing their biodegradability and potential toxicity to aquatic organisms. These investigations are essential for ensuring sustainable practices in the production and application of such compounds.

In conclusion, 2-(naphthalen-1-yloxy)methyl-substituted benzodiazoles represent a class of compounds with multifaceted applications across diverse scientific domains. Their unique chemical structure, combined with recent advancements in synthesis and application development, positions them as key players in future technological innovations. Continued research into their properties and functionalities will undoubtedly unlock new possibilities for their utilization in both established and emerging fields.

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